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4-(3-Acetylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Acetylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the 3-position and a hydroxyl group at the 3-position of the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, room temperature
Reduction: Sodium borohydride (NaBH₄) in methanol, room temperature
Substitution: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄), room temperature
Major Products Formed
Oxidation: 4-(3-Acetylphenyl)-3-benzoquinone
Reduction: 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid
Substitution: 4-(3-Nitrophenyl)-3-hydroxybenzoic acid (nitration product)
Scientific Research Applications
4-(3-Acetylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and acetyl groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid
- 4-(3-Nitrophenyl)-3-hydroxybenzoic acid
- 4-(3-Methylphenyl)-3-hydroxybenzoic acid
Uniqueness
4-(3-Acetylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both an acetyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The acetyl group enhances its ability to undergo electrophilic substitution reactions, while the hydroxyl group provides sites for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
4-(3-acetylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMOSAMVJVLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689737 |
Source
|
Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-39-2 |
Source
|
Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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